Synthesis Yield: 91% Achieved in a Reproducible MOM Protection Protocol from 3-Fluorophenol
A scalable and robust synthetic route from 3-fluorophenol and chloromethyl methyl ether, using diisopropylethylamine (DIPEA) as a base in dichloromethane, has been reported to yield the target compound in 91% after purification . This high yield provides a reliable benchmark for procurement or in-house synthesis, as lower-yielding methods for analogous compounds would necessitate larger quantities of starting materials and generate more waste, impacting cost and sustainability.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Typical yields for MOM protection of fluorophenols using alternative bases (e.g., NaH) or conditions can be lower (70-85%). While not a direct head-to-head comparison, the 91% figure sets a high quantitative baseline for this specific transformation. |
| Quantified Difference | N/A (Baseline established) |
| Conditions | Reaction of 3-fluorophenol (0.892 mol) with chloromethyl methyl ether (1.24 mol) and DIPEA (1.20 mol) in dichloromethane at -10°C to RT for 22h; purification by Kugelrohr distillation (80°C, 0.1 Torr). |
Why This Matters
A published 91% yield reduces the cost-per-gram for procurement decisions and validates the compound's accessibility for large-scale research programs.
